molecular formula C16H16N4O2 B4572419 2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4572419
M. Wt: 296.32 g/mol
InChI Key: VVYZOISAEADGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C16H16N4O2 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.12732577 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine belongs to a class of heterocyclic compounds known for their diverse chemical properties and potential applications in various fields. These compounds, including [1,2,4]triazolo[1,5-c]pyrimidines, are synthesized through various chemical reactions, often involving cyclization and heteroaromatization processes. For instance, heteroaromatization with 4-Hydroxycoumarin has been used to synthesize new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing the versatility of these compounds in chemical synthesis (El-Agrody et al., 2001).

Antimicrobial Activity

Some derivatives of [1,2,4]triazolo[1,5-c]pyrimidines have been evaluated for their antimicrobial activity. The synthesis of novel compounds in this class and testing for their biological activities is an ongoing area of research, with some compounds showing promising results against various microbial strains (El-Agrody et al., 2001).

Antitumor and Antiproliferative Activities

Compounds with the [1,2,4]triazolo[1,5-c]pyrimidine scaffold have shown potential in the field of oncology. Several studies have synthesized and evaluated the antitumor activities of these compounds, revealing their potential as anticancer agents. For instance, novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess potent antitumor activities in vitro against various human cancer cell lines, highlighting their potential in cancer treatment strategies (Ahmed et al., 2014).

Applications in Drug Delivery

The encapsulation of compounds like [1,2,4]triazolo[1,5-a]pyrimidines in liposomes for drug delivery purposes has been explored to improve their therapeutic efficacy and safety profile. This approach has shown promise in enhancing the anticancer activity of these compounds against specific cancer cell lines, such as melanoma, by improving their bioavailability and reducing potential side effects (Fandzloch et al., 2020).

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-21-13-7-6-10(8-14(13)22-2)15-18-16-11-4-3-5-12(11)17-9-20(16)19-15/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYZOISAEADGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)CCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.